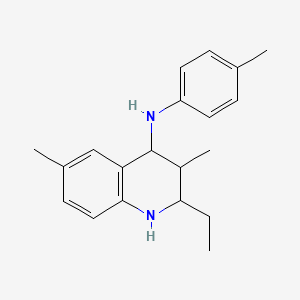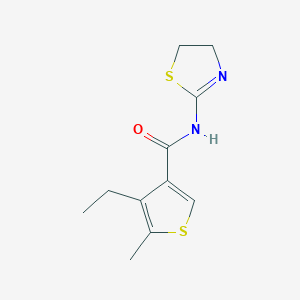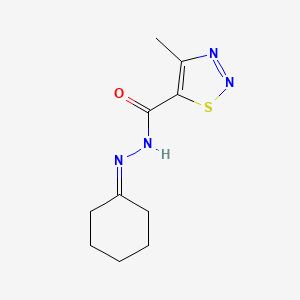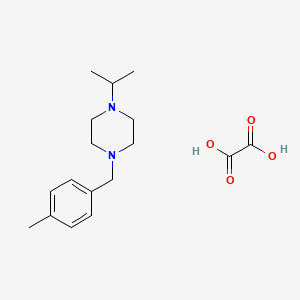
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as EMDTQ and is a derivative of tetrahydroquinoline.
作用機序
The exact mechanism of action of EMDTQ is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EMDTQ has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antibacterial and antifungal activities.
Biochemical and Physiological Effects
EMDTQ has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which could make it useful in the treatment of oxidative stress-related diseases. EMDTQ has also been shown to reduce the levels of inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
EMDTQ has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. In addition, EMDTQ has been shown to have a wide range of biological activities, which makes it useful for studying various biological processes.
However, there are also some limitations to using EMDTQ in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. In addition, EMDTQ has been reported to exhibit some cytotoxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on EMDTQ. One potential direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields of research. Another potential direction is to explore its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the advantages and limitations of using EMDTQ in lab experiments.
合成法
The synthesis of EMDTQ involves the condensation of 2,3-dimethyl-1,4-quinone with 4-methylaniline followed by reduction with sodium borohydride. This method has been reported to yield EMDTQ with high purity and yield.
科学的研究の応用
EMDTQ has been studied extensively for its potential applications in various fields of research. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. In addition, EMDTQ has been shown to have potential as a cholinesterase inhibitor, which could make it useful in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-5-18-15(4)20(21-16-9-6-13(2)7-10-16)17-12-14(3)8-11-19(17)22-18/h6-12,15,18,20-22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCVMHJVPEANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=C(N1)C=CC(=C2)C)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3,6-dimethyl-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)





![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)